3-Chloro-4-nitrobenzoic acid
Overview
Description
3-Chloro-4-nitrobenzoic acid is a chemical compound with the molecular formula C7H4ClNO4 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a carboxylic acid group (-COOH), a nitro group (-NO2), and a chlorine atom. The molecular weight is 201.564 Da .Physical and Chemical Properties Analysis
This compound has a molecular weight of 201.564 Da. It has a density of 1.6±0.1 g/cm3, a boiling point of 382.7±27.0 °C at 760 mmHg, and a flash point of 185.2±23.7 °C .Scientific Research Applications
1. Use in Heterocyclic Oriented Synthesis
3-Chloro-4-nitrobenzoic acid is utilized as a multireactive building block in heterocyclic oriented synthesis (HOS). This process leads to the creation of various condensed nitrogenous cycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides, which hold significant importance in current drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).
2. Solubility Analysis and Correlation
The compound's solubility in organic solvents has been mathematically correlated using the Abraham solvation parameter model. This model helps calculate numerical values of solute descriptors for this compound from experimental solubilities, enhancing understanding of its solvation properties (Stovall et al., 2005).
3. Investigation of Chlorine NQR Temperature Dependence
Studies on the temperature dependence of chlorine nuclear quadrupole resonance (NQR) in this compound have provided insights into its molecular behavior under varying temperatures. This research helps in understanding the material's physical properties at different temperatures (Sastry & Ramakrishna, 1976).
4. Molecular Salts and Cocrystals Study
The compound has been investigated for its role in the formation of molecular salts and cocrystals. This research is crucial in the field of crystal engineering, where this compound is used to synthesize various molecular salts with pyridyl and benzoic acid derivatives. These studies are essential for understanding the compound's solid-state versatility and its interactions in different crystal structures (Oruganti et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
3-chloro-4-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPGGFYKIOBMCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334502 | |
Record name | 3-Chloro-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39608-47-4 | |
Record name | 3-Chloro-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-4-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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